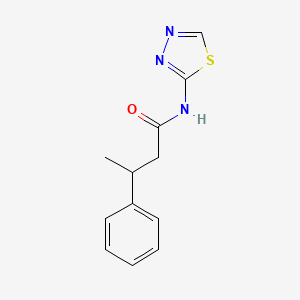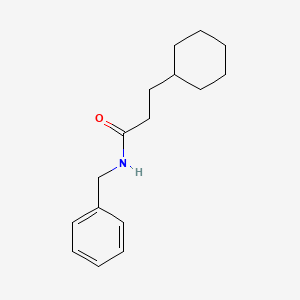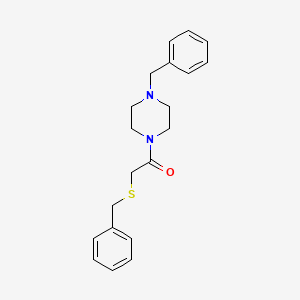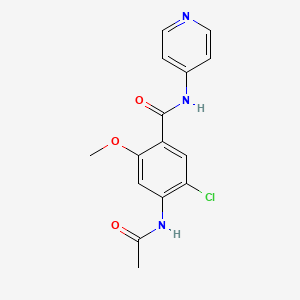![molecular formula C19H22N2O4 B11169686 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B11169686.png)
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a piperazine moiety, and a phenoxybutanone structure, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one typically involves the acylation of piperazine with furan-2-carbonyl chloride, followed by the reaction with 4-phenoxybutanone. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the phenoxybutanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenoxybutanone moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as acetylcholinesterase, inhibiting their activity and thereby increasing the levels of neurotransmitters like acetylcholine.
Pathways Involved: By inhibiting acetylcholinesterase, the compound can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- N-(2-Furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-benzamide
- 4-Chloro-N-(2-Furan-2-yl-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide
Uniqueness: 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one stands out due to its unique combination of a furan ring, piperazine moiety, and phenoxybutanone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one |
InChI |
InChI=1S/C19H22N2O4/c22-18(9-5-14-24-16-6-2-1-3-7-16)20-10-12-21(13-11-20)19(23)17-8-4-15-25-17/h1-4,6-8,15H,5,9-14H2 |
InChI Key |
ISTQOHAIFQPNLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCOC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11169623.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169645.png)
![[(4-Methoxyphenyl)sulfonyl][6-(methylsulfonyl)benzothiazol-2-yl]amine](/img/structure/B11169649.png)
![2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B11169653.png)
![2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169660.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11169674.png)

![N-[2-(butan-2-yl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169678.png)


